(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene
Brand Name: Vulcanchem
CAS No.: 13137-34-3
VCID: VC21000596
InChI: InChI=1S/C11H10O/c1-2-4-7-6(3-1)8-5-9(7)11-10(8)12-11/h1-4,8-11H,5H2/t8-,9+,10-,11+
SMILES: C1C2C3C(C1C4=CC=CC=C24)O3
Molecular Formula: C11H10O
Molecular Weight: 158.2 g/mol

(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene

CAS No.: 13137-34-3

Cat. No.: VC21000596

Molecular Formula: C11H10O

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene - 13137-34-3

Specification

CAS No. 13137-34-3
Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
IUPAC Name (1R,8S,9S,11R)-10-oxatetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene
Standard InChI InChI=1S/C11H10O/c1-2-4-7-6(3-1)8-5-9(7)11-10(8)12-11/h1-4,8-11H,5H2/t8-,9+,10-,11+
Standard InChI Key KITHTTSINQXROM-DTIDVZRVSA-N
Isomeric SMILES C1[C@@H]2[C@H]3[C@@H]([C@H]1C4=CC=CC=C24)O3
SMILES C1C2C3C(C1C4=CC=CC=C24)O3
Canonical SMILES C1C2C3C(C1C4=CC=CC=C24)O3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator